4-fluoro-N-(4-hydroxyphenyl)benzamide
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Overview
Description
4-fluoro-N-(4-hydroxyphenyl)benzamide is a compound with the molecular formula C13H10FNO2 and a molecular weight of 231.226 g/mol. It is a promising compound in the field of medicinal chemistry and drug discovery. The compound contains both an amide-activated fluoro group and a phenol group, making it an interesting subject for various chemical reactions and applications .
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-(4-hydroxyphenyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration.
Mode of Action
This compound acts as an inhibitor of the SDH enzyme . The compound forms hydrogen bonds and pi-pi interactions with SDH, which can explain its potential mechanism of action .
Biochemical Pathways
By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell .
Result of Action
The inhibition of SDH by this compound can lead to significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . For instance, one of the compounds showed good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L .
Preparation Methods
4-fluoro-N-(4-hydroxyphenyl)benzamide can be synthesized through the condensation of 4-fluorobenzoyl chloride with either 4-aminophenol . The polymerizations are typically carried out in an N-methyl-2-pyrrolidone (NMP)/N-cyclohexyl-2-pyrrolidone (CHP) solvent mixture in the presence of potassium carbonate . This method has been used to prepare several new high molecular weight poly(aryl ethers) with glass transition temperatures in the 225°C range .
Chemical Reactions Analysis
4-fluoro-N-(4-hydroxyphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include potassium carbonate for nucleophilic aromatic substitution and various oxidizing agents for oxidation reactions . Major products formed from these reactions include poly(aryl ethers) and other substituted benzamides .
Scientific Research Applications
4-fluoro-N-(4-hydroxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used in the synthesis of poly(aryl ether amides) and other polymers.
Biology: Investigated for its potential as a succinate dehydrogenase inhibitor (SDHI), showing good antifungal activity against various pathogens.
Medicine: Explored for its potential in drug discovery and medicinal chemistry.
Industry: Utilized in the development of new materials with high thermal stability and other desirable properties.
Comparison with Similar Compounds
4-fluoro-N-(4-hydroxyphenyl)benzamide can be compared with other similar compounds, such as:
4-fluoro-N-(3-hydroxyphenyl)benzamide: Similar structure but with the hydroxyl group in a different position.
N-(4-fluorophenyl)benzamide: Lacks the hydroxyl group, affecting its reactivity and applications.
4-chloro-N-(4-hydroxyphenyl)benzamide: Contains a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of an amide-activated fluoro group and a phenol group, which provides a balance of reactivity and stability for various applications .
Properties
IUPAC Name |
4-fluoro-N-(4-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEXWTLSOKJVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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